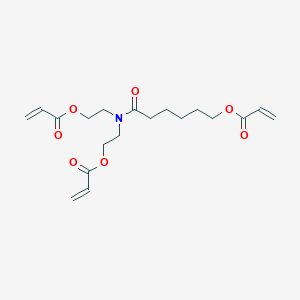
1,5-Diethylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diethylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of two ethyl groups attached to the first and fifth positions of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Diethylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene using ethyl halides in the presence of a strong base, such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced through catalytic alkylation processes. These processes often utilize zeolite catalysts to enhance the selectivity and yield of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve efficient production on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Diethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromic acid, to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring, leading to the formation of nitro and sulfonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Diethylnaphthalene has found applications in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Research has explored its potential as a fluorescent probe for studying biological systems.
Medicine: Investigations are ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1,5-Diethylnaphthalene exerts its effects depends on the specific reaction or application. In oxidation reactions, the ethyl groups can influence the electron density of the naphthalene ring, affecting the reactivity and selectivity of the reaction. In biological systems, its aromatic structure allows it to interact with various molecular targets, potentially serving as a probe or therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
1,5-Dimethylnaphthalene: Similar in structure but with methyl groups instead of ethyl groups.
1,5-Dihydroxynaphthalene: Contains hydroxyl groups, leading to different chemical properties and reactivity.
1,5-Diethylnaphthalene:
Uniqueness: this compound’s unique structural features, such as the ethyl groups, confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C14H16 |
|---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
1,5-diethylnaphthalene |
InChI |
InChI=1S/C14H16/c1-3-11-7-5-10-14-12(4-2)8-6-9-13(11)14/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
VYTYHVZVJJFFOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C=CC=C(C2=CC=C1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





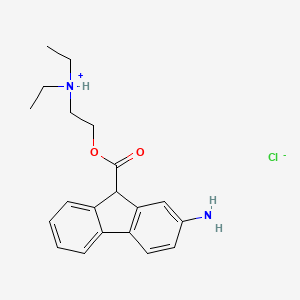
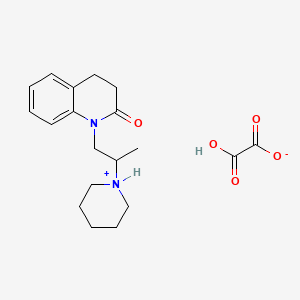
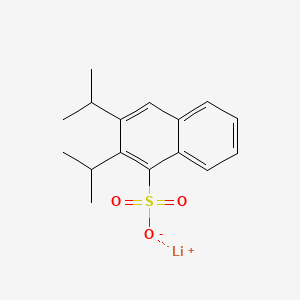
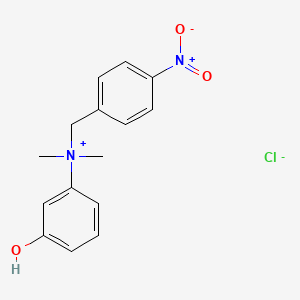
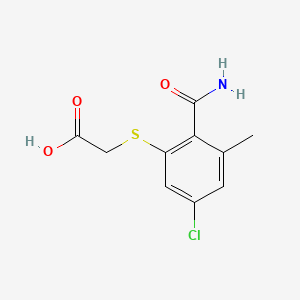

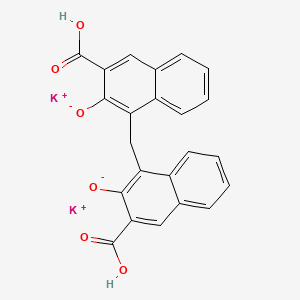

![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)

